molecular formula C16H18N2O4S2 B2918105 N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 941992-97-8

N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2918105
CAS No.: 941992-97-8
M. Wt: 366.45
InChI Key: DVPZYUAUKWXIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound with a unique structure that combines a thiazole ring, a benzamide group, and an isopropylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The acetyl and methyl groups are introduced through specific alkylation reactions.

The benzamide group is then attached to the thiazole ring through an amide bond formation reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the isopropylsulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring and isopropylsulfonyl group.

    Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, while the benzamide group could facilitate binding to proteins. The isopropylsulfonyl group may enhance the compound’s solubility and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)benzamide
  • N-(4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide
  • N-(5-acetylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Uniqueness

N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-9(2)24(21,22)13-7-5-6-12(8-13)15(20)18-16-17-10(3)14(23-16)11(4)19/h5-9H,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPZYUAUKWXIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.